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molecular formula C12H16O3S B1655395 Cyclopentyl tosylate CAS No. 3558-06-3

Cyclopentyl tosylate

Cat. No. B1655395
M. Wt: 240.32 g/mol
InChI Key: ZWOQVPFVARFZSF-UHFFFAOYSA-N
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Patent
US05391807

Procedure details

An acetonitrile solution (100 ml) containing 3N-(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione (1.0 g, 3.50 mmol), cyclopentyl p-toluenesulfonate (1.0 g, 4.16 mmol) and potassium carbonate (0.5 g, 3.62 mmol) was heated for 4 hours under reflux. After reaction, the mixture was poured into water (100 ml) and extracted with ethyl acetate (50 ml×3). The organic layer was washed with saturated sodium hydrogencarbonate aqueous solution (50 ml) and saturated brine (50 ml) and then dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, the solvent was removed by distillation, and 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione was obtained. This was purified by silica gel chromatography (ethyl acetate/hexane=1/2) to obtain a white solid of the intended product (0.99 g, 2.80 mmol). Yield: 80.0%. Spectral and other data of the product are those as shown in Example 27.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].[F:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[CH:7][C:6]=1[N:13]1[C:17](=[O:18])[CH2:16][O:15][C:14]1=[O:19].C1(C)C=CC(S(O[CH:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)(=O)=O)=CC=1.[C:36](=O)([O-])[O-].[K+].[K+]>O>[F:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([O:12][CH:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)=[CH:7][C:6]=1[N:13]1[C:17](=[O:18])[C:16](=[C:1]([CH3:2])[CH3:36])[O:15][C:14]1=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Cl)O)N1C(OCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC1CCCC1)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium hydrogencarbonate aqueous solution (50 ml) and saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N1C(OC(C1=O)=C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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